REACTION_CXSMILES
|
ClC(Cl)C.[O-:5][S:6]([O-:8])=[O:7].[CH3:9][N:10]([CH3:13])[CH:11]=[O:12]>>[CH3:9][N:10]([CH3:13])[CH:11]=[O:12].[S:6](=[O:8])(=[O:7])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-]
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the mixture at 15° C
|
Type
|
CUSTOM
|
Details
|
to give white needle-like crystals of dimethyl formamidesulfur trioxide complex in stoichometrical amount
|
Name
|
|
Type
|
|
Smiles
|
CN(C=O)C.S(=O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |